molecular formula C13H12N2O B027286 2-Phenyl-2-(pyridin-2-yl)acetamide CAS No. 7251-52-7

2-Phenyl-2-(pyridin-2-yl)acetamide

Cat. No.: B027286
CAS No.: 7251-52-7
M. Wt: 212.25 g/mol
InChI Key: PYAPITOPBTXXNJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenyl-2-(pyridin-2-yl)acetamide can be synthesized through the condensation reaction between phenylacetamide and 2-pyridinecarboxaldehyde . The reaction typically occurs in an appropriate solvent under neutral or weakly acidic conditions . After the reaction, the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same condensation reaction. The process is optimized for yield and purity, often involving automated systems for mixing, heating, and purification.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(pyridin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways, potentially leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the nature of the complex formed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-2-(pyridin-2-yl)acetamide is unique due to its specific amide functional group, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes with metal ions makes it particularly valuable in coordination chemistry and related applications .

Properties

IUPAC Name

2-phenyl-2-pyridin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-9,12H,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAPITOPBTXXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90874398
Record name alpha-(2-Pyridyl)phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90874398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7251-52-7
Record name α-Phenyl-2-pyridineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7251-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name alpha-Phenyl-2-pyridineacetamide
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Record name 7251-52-7
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Record name α-phenylpyridine-2-acetamide
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Record name .ALPHA.-PHENYL-2-PYRIDINEACETAMIDE
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Synthesis routes and methods

Procedure details

A solution of (RS)-phenyl-pyridin-2-yl-acetonitrile (0.928 g, 4.80 mmol) in 5 ml of conc. sulfuric acid was stirred overnight at room temperature. The mixture is poured on 100 g of ice, the pH is adjusted to 8-9 by addition of 28% sodium hydroxide solution and the product is extracted with ethyl acetate/water. After drying (MgSO4) and concentration, the crude material is purified by flash chromatography on silicagel using ethyl acetate as eluant to yield 0.878 g (4.14 mmol, 86%) of (RS)-phenyl-pyridin-2-yl-acetamide as a white solid, m.p. 134° C. and MS: m/e=213.2 (M+H+).
Quantity
0.928 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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